2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride
Description
Properties
IUPAC Name |
2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O.2ClH/c21-17-4-2-1-3-15(17)11-14-7-9-24(10-8-14)13-20-22-18-6-5-16(25)12-19(18)23-20;;/h1-6,12,14,25H,7-11,13H2,(H,22,23);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUWGWCFJMDMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol; dihydrochloride is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 287.76 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperidine moiety suggests potential interactions with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) such as dopamine and serotonin receptors.
- Enzyme Inhibition : The benzimidazole structure is often associated with the inhibition of certain enzymes, including kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways.
Antitumor Activity
Research indicates that compounds similar to this one exhibit significant antitumor properties. For instance, studies have shown that benzimidazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that certain derivatives were effective against breast cancer cells, particularly when combined with standard chemotherapy agents like doxorubicin .
Antimicrobial Effects
Benzimidazole derivatives have also been reported to possess antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
Neuropharmacological Effects
Given the presence of the piperidine ring, this compound may exhibit neuropharmacological effects. Compounds with similar structures have been studied for their potential as anxiolytics and antidepressants by modulating neurotransmitter systems in the brain.
Case Study 1: Antitumor Efficacy
In a study focusing on breast cancer cell lines MCF-7 and MDA-MB-231, a series of benzimidazole derivatives were tested for cytotoxicity. The results indicated that certain derivatives exhibited enhanced cytotoxic effects when used in combination with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer subtypes .
Case Study 2: Antimicrobial Activity
A recent investigation evaluated the antimicrobial efficacy of several benzimidazole derivatives against common bacterial strains. The study found that specific derivatives displayed significant inhibition zones in agar diffusion tests, highlighting their potential as novel antimicrobial agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a benzimidazole moiety linked to a piperidine derivative. The presence of the fluorophenyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Molecular Formula
- Molecular Formula : C19H22Cl2FN3O
- Molecular Weight : 387.31 g/mol
Anticancer Properties
Research indicates that compounds similar to 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol exhibit significant anticancer activity. Studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells through mechanisms such as:
- Caspase Activation : Enhancing the activity of caspases, which are crucial for the execution phase of cell apoptosis.
- Cell Cycle Arrest : Interfering with the normal progression of the cell cycle, leading to cancer cell death.
A notable study demonstrated that derivatives with similar structures exhibited cytotoxicity against various cancer cell lines, including breast and liver cancers .
Antimicrobial Activity
The compound's piperidine structure suggests potential antimicrobial properties. Research on related compounds has shown promising antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The incorporation of halogen substituents, such as fluorine, is known to enhance bioactivity significantly .
Neuropharmacological Applications
Given its structural features, this compound may also have applications in treating neurological disorders. Benzimidazole derivatives are often explored for their effects on neurotransmitter systems, potentially aiding in the treatment of conditions like anxiety and depression.
Case Study 1: Anticancer Activity Evaluation
A recent study focused on synthesizing new benzimidazole derivatives, including variants of the compound . These derivatives were tested against human A-549 lung carcinoma cells. Results indicated that several compounds showed selective cytotoxicity towards cancer cells while sparing healthy cells, highlighting their potential as anticancer agents .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of piperidine derivatives against common pathogens. The results showed that certain compounds exhibited significant activity against both bacterial and fungal strains, suggesting that modifications to the benzimidazole structure could lead to new antimicrobial agents .
Data Summary
The following table summarizes key biological activities observed for 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol; dihydrochloride and its analogs:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Core Structural Analogues
2.1.1. 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (CBR02278)
- Core Structure : Shares the benzimidazole and piperidine framework.
- Key Differences: Substituents: Lacks the 2-fluorobenzyl group on the piperidine; instead, the benzimidazole has a 5-fluoro substituent.
2.1.2. 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Impurity A, EP)
- Core Structure : Benzimidazolone (oxidized benzimidazole) with a piperidine substituent.
- Key Differences :
2.2. Piperidine-Containing Analogues
2.2.1. Cetirizine Dihydrochloride
- Core Structure : Piperazine (instead of piperidine) with a diphenylmethyl group.
- Key Differences :
- Heterocycle : Piperazine’s additional nitrogen increases polarity, favoring peripheral H1-antihistaminic activity.
- Therapeutic Implication : The target compound’s benzimidazole-piperidine structure may target different receptors (e.g., dopamine or sigma receptors) compared to cetirizine’s antihistaminic action .
2.2.2. 3-{2-[(3-Chloro[1,1′-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride
- Core Structure : Piperidine with a biphenyl-ether substituent.
- Key Differences :
2.3. Fluorophenyl-Containing Analogues
2.3.1. GLP1 Receptor Activator (Patent EP)
- Core Structure : Imidazole with a 4-chloro-2-fluorophenyl-substituted benzo[d][1,3]dioxole and oxetane groups.
- Key Differences :
- Complexity : Additional dioxole and oxetane rings improve metabolic stability but increase molecular weight (~500 Da vs. ~400 Da for the target compound).
- Therapeutic Relevance : Designed for obesity treatment via GLP1 activation, whereas the target compound’s simpler structure may favor CNS applications .
Comparative Data Table
| Compound Name | Core Structure | Substituents | Salt Form | Solubility (mg/mL) | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | Benzimidazole | 5-OH, 4-(2-fluorobenzyl)piperidine | Dihydrochloride | 25–30 (predicted) | CNS/GPCR modulation |
| 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole | Benzimidazole | 5-F, 4-piperidine | Dihydrochloride | 15–20 | Antimicrobial/Kinase inhibition |
| Cetirizine Dihydrochloride | Piperazine | Diphenylmethyl, ethoxyacetic acid | Dihydrochloride | 50+ | Antihistamine |
| GLP1 Activator (EP Patent) | Imidazole | 4-Chloro-2-fluorophenyl, oxetane | Hydrochloride | <10 | Obesity treatment |
Research Findings and Implications
- Solubility : The dihydrochloride salt of the target compound likely offers superior solubility compared to neutral analogues (e.g., GLP1 activator), facilitating oral administration .
- Receptor Binding : The 2-fluorobenzyl group may enhance affinity for sigma-1 or dopamine D2 receptors, as seen in related piperidine-benzimidazole drugs .
Q & A
Q. What are the optimized synthetic routes for 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Piperidine Substitution : Introduce the 2-fluorophenylmethyl group to the piperidine ring via nucleophilic substitution or reductive amination. Use anhydrous conditions (e.g., DMF as solvent, NaBH(OAc)₃ as reducing agent) to minimize side reactions .
Benzimidazole Formation : Condense o-phenylenediamine derivatives with a carbonyl source under acidic conditions (e.g., HCl/EtOH). Optimize temperature (80–100°C) and stoichiometry to avoid over-cyclization .
Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt. Monitor pH to ensure complete protonation .
Yield improvements (60–75%) are achieved by using palladium-catalyzed coupling for sterically hindered intermediates and optimizing purification via column chromatography (silica gel, gradient elution) .
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
Methodological Answer:
- Structural Confirmation :
- Piperidine protons: δ 2.5–3.5 ppm (multiplet).
- Benzimidazole aromatic protons: δ 7.1–7.8 ppm .
- Purity Assessment :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Standardize in vitro assays (e.g., kinase inhibition) using identical cell lines (HEK293 vs. CHO) and control compounds .
- Solubility Differences : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers .
- Metabolic Stability : Compare hepatocyte clearance rates across species (e.g., human vs. rat microsomes) to clarify interspecies variability .
Replicate conflicting studies under controlled conditions and validate via orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
Q. What strategies are recommended for designing in vivo studies to evaluate pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics :
- ADME Profiling : Conduct single-dose studies in rodents (IV/PO administration) with LC-MS/MS quantification. Monitor plasma half-life (target: >4 hours) and bioavailability .
- Tissue Distribution : Use radiolabeled analogs (³H or ¹⁴C) to track accumulation in target organs (e.g., brain penetration via BBB assays) .
- Toxicity :
- Acute Toxicity : Dose escalation in mice (OECD Guideline 423), focusing on CNS effects (e.g., locomotor activity).
- Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay to rule out mutagenicity .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer:
- Core Modifications :
- Computational Modeling :
Q. What experimental approaches are critical for assessing the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies :
- Long-Term Stability : Store samples at 25°C/60% RH and analyze monthly for polymorphic changes (via PXRD) and hygroscopicity .
Q. How can the mechanism of action be elucidated for this compound in complex biological systems?
Methodological Answer:
Q. What computational tools are recommended for predicting the compound’s physicochemical and ADMET properties?
Methodological Answer:
- Physicochemical Prediction :
- LogP/Dissociation Constants : Use MarvinSuite or ACD/Labs to estimate lipophilicity (cLogP ~2.8) and pKa (benzimidazole N-H: ~5.4) .
- ADMET Modeling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
